1-(4-chlorobenzyl)-4-phenylpiperazine
Description
1-(4-Chlorobenzyl)-4-phenylpiperazine is a piperazine derivative featuring a 4-chlorobenzyl group attached to the nitrogen at position 1 and a phenyl group at position 4 of the piperazine ring. Its synthesis typically involves condensation reactions between substituted benzyl halides and piperazine derivatives, with yields ranging from 31% to 86% depending on the pathway .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSMRSKOCAHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-chlorobenzyl)-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, organic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzyl or phenyl groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Key structural analogs and their distinguishing features include:
| Compound Name | Substituents (Positions 1 and 4) | Key Structural Differences |
|---|---|---|
| 1-(4-Chlorobenzyl)-4-phenylpiperazine | 1: 4-chlorobenzyl; 4: phenyl | Reference compound |
| 1-(4-Chlorophenyl)piperazine (4-CPP) | 1: 4-chlorophenyl; 4: H | Lacks benzyl group; simpler substitution |
| 1-(3-Phenoxypropyl)-4-phenylpiperazine (SC213) | 1: 3-phenoxypropyl; 4: phenyl | Longer alkyl chain introduces flexibility |
| 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) | 1: 3-CF₃; 4: H | Electron-withdrawing CF₃ group |
| KN-62 | 1: Bis-isoquinolinesulfonyl; 4: phenyl | Bulky substituents; CaMKII inhibitor |
Key Observations :
- SC213’s phenoxypropyl chain increases lipophilicity, which may enhance membrane permeability but reduce binding specificity .
- 3-TFMPP ’s trifluoromethyl group enhances metabolic stability but may alter receptor interaction dynamics .
- KN-62 ’s complex substituents confer species-dependent P2X7 receptor antagonism, highlighting the impact of bulky groups on potency .
Pharmacological Activity Comparison
Antagonist Potency and Receptor Affinity
- Dopamine D2/D3 Receptors :
- P2X7 Receptors :
Key Research Findings
Species-Specific Activity : Compounds like KN-62 exhibit marked species differences (e.g., 20–500-fold higher potency at human vs. mouse P2X7 receptors), underscoring the need for careful preclinical evaluation .
Substituent-Driven Selectivity : The 4-chlorobenzyl group in this compound enhances D2R selectivity over simpler analogs like 4-CPP, likely due to improved steric and electronic interactions .
Synthetic Optimization : Advances in parallel synthesis (e.g., CDI-mediated coupling) have improved yields and purity for piperazine derivatives, facilitating drug discovery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-4-phenylpiperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-chlorobenzyl chloride reacts with phenylpiperazine. Key parameters include solvent choice (e.g., ethanol or toluene for polar/non-polar environments), temperature (60–80°C for controlled kinetics), and stoichiometric ratios (1:1.2 benzyl chloride to piperazine). Catalytic bases like triethylamine may enhance reaction efficiency. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H NMR should show peaks for the piperazine ring (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl and phenyl groups) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS should display a molecular ion peak matching the theoretical molecular weight (e.g., 316.8 g/mol).
- Elemental Analysis : Compare experimental vs. calculated C, H, N, and Cl percentages (e.g., C: 68.2%, H: 5.7%, N: 8.8%, Cl: 11.2%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor-targeted applications?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess binding affinity changes.
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like dopamine or serotonin receptors .
- In Vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement for D/5-HT receptors) to correlate structural modifications with activity .
Q. What strategies resolve contradictions in biological activity data across studies involving piperazine derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO-K1), buffer pH, and incubation time.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, identifying outliers or confounding factors (e.g., impurity levels >95% vs. <90%) .
- Cross-Validation : Compare results from orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, a logP >3 suggests high membrane penetration but potential solubility issues .
- Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., chlorobenzyl groups may raise toxicity flags) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
